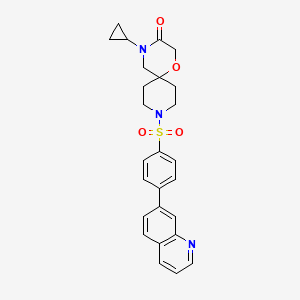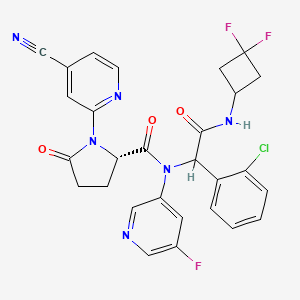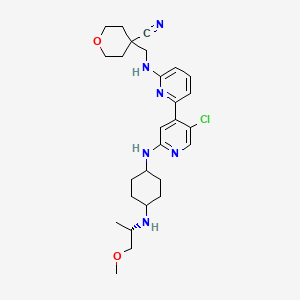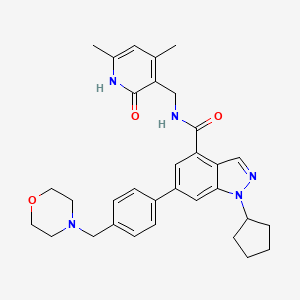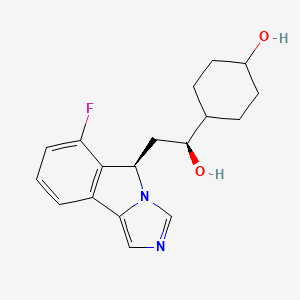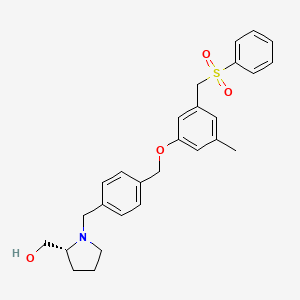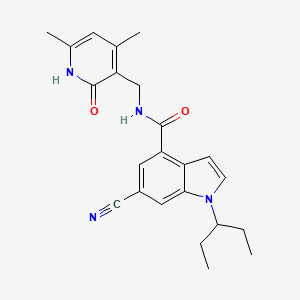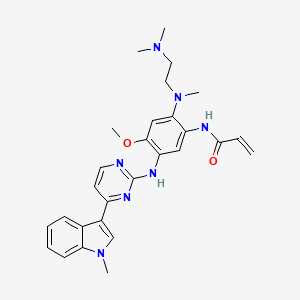![molecular formula C22H31ClN2O4 B560197 8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B560197.png)
8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MDL 72832 Hydrochlorid ist ein potenter und selektiver Ligand für 5-HT1A-Rezeptoren. Es ist bekannt für seine gemischten Agonisten- und Antagonisten-Eigenschaften und wirkt als Agonist an postsynaptischen 5-HT1A-Rezeptoren . Die chemische Bezeichnung von MDL 72832 Hydrochlorid lautet 8-[4-(1,4-Benzodioxan-2-ylmethylamino)butyl]-8-azaspiro[4.5]decan-7,9-dion-Hydrochlorid .
Herstellungsmethoden
Die Synthese von MDL 72832 Hydrochlorid umfasst mehrere Schritte, darunter die Bildung der Kernstruktur und die anschließende Funktionalisierung. Die detaillierten Syntheserouten und Reaktionsbedingungen sind in der Regel proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe von organischen Reaktionen synthetisiert wird, die die Bildung des Azaspirodecan-Kerns und die Anlagerung der Benzodioxan-Einheit beinhalten .
Wirkmechanismus
Target of Action
MDL 72832 hydrochloride is a potent ligand at 5-HT1A receptors . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and is known to inhibit the activity of adenylate cyclase .
Mode of Action
MDL 72832 hydrochloride exhibits mixed agonist and antagonist properties at the 5-HT1A receptors . As an agonist, it mimics the action of serotonin by binding to the post-synaptic 5-HT1A receptors . As an antagonist, it blocks the receptor and inhibits its function . The compound’s interaction with its targets leads to changes in the cellular response to serotonin.
Biochemical Pathways
The primary biochemical pathway affected by MDL 72832 hydrochloride is the serotonergic system . By acting on the 5-HT1A receptors, it influences the serotonin signaling pathway. The downstream effects of this interaction can vary widely, as serotonin is involved in numerous physiological processes, including mood regulation, appetite, sleep, and cognition .
Result of Action
The molecular and cellular effects of MDL 72832 hydrochloride’s action are primarily related to its modulation of the 5-HT1A receptors. By acting as both an agonist and antagonist, it can either enhance or inhibit the effects of serotonin, depending on the specific context and environment .
Action Environment
The action, efficacy, and stability of MDL 72832 hydrochloride can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual, and the specific characteristics of the target cells. For instance, the compound’s efficacy could be reduced in the presence of other drugs that also bind to the 5-HT1A receptors .
Biochemische Analyse
Biochemical Properties
MDL 72832 hydrochloride interacts with 5-HT1A receptors . The nature of these interactions is both agonistic and antagonistic . This means that MDL 72832 hydrochloride can both activate and inhibit these receptors, depending on the specific biochemical context .
Cellular Effects
MDL 72832 hydrochloride has been shown to influence cell function by acting on post-synaptic 5-HT1A receptors . This can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the biochemical environment .
Molecular Mechanism
The molecular mechanism of action of MDL 72832 hydrochloride involves binding interactions with 5-HT1A receptors . This can lead to changes in gene expression and enzyme activity, depending on whether the compound is acting as an agonist or antagonist .
Temporal Effects in Laboratory Settings
The effects of MDL 72832 hydrochloride can change over time in laboratory settings . This includes changes in the compound’s stability, degradation, and long-term effects on cellular function . These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of MDL 72832 hydrochloride can vary with different dosages in animal models . This includes threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
MDL 72832 hydrochloride is involved in the serotonin (5-HT) metabolic pathway, given its interaction with 5-HT1A receptors . It can potentially affect metabolic flux or metabolite levels .
Transport and Distribution
Given its interaction with 5-HT1A receptors, it is likely to be distributed wherever these receptors are present .
Subcellular Localization
The subcellular localization of MDL 72832 hydrochloride is likely to be wherever 5-HT1A receptors are located . This could include the cell membrane, where many types of receptors are found . The compound’s activity or function could be affected by any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
The synthesis of MDL 72832 hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic routes and reaction conditions are typically proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the formation of the azaspirodecane core and the attachment of the benzodioxan moiety .
Analyse Chemischer Reaktionen
MDL 72832 Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Benzodioxan-Einheit.
Reduktion: Reduktionsreaktionen können an den in der Struktur vorhandenen Carbonylgruppen auftreten.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere an den Amin- und Benzodioxan-Gruppen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen .
Wissenschaftliche Forschungsanwendungen
MDL 72832 Hydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Ligand in Rezeptorbindungsstudien verwendet, um die Interaktion mit 5-HT1A-Rezeptoren zu verstehen.
Biologie: Wird in Studien eingesetzt, um die Rolle von 5-HT1A-Rezeptoren in verschiedenen biologischen Prozessen zu untersuchen.
Medizin: Wird für seine potenziellen therapeutischen Wirkungen bei Erkrankungen untersucht, die mit der Modulation von 5-HT1A-Rezeptoren zusammenhängen, wie z. B. Angstzustände und Depressionen.
Industrie: Wird bei der Entwicklung neuer pharmakologischer Wirkstoffe verwendet, die auf 5-HT1A-Rezeptoren abzielen
Wirkmechanismus
MDL 72832 Hydrochlorid entfaltet seine Wirkung durch Bindung an 5-HT1A-Rezeptoren. Es wirkt als Agonist an postsynaptischen 5-HT1A-Rezeptoren und führt zur Aktivierung nachgeschalteter Signalwege. Die gemischten Agonisten- und Antagonisten-Eigenschaften der Verbindung ermöglichen es, die Aktivität von 5-HT1A-Rezeptoren in einem kontextabhängigen Modus zu modulieren .
Vergleich Mit ähnlichen Verbindungen
MDL 72832 Hydrochlorid wird mit anderen 5-HT1A-Rezeptorliganden verglichen, wie z. B.:
8-OH-DPAT: Ein bekannter 5-HT1A-Rezeptoragonist.
Buspiron: Ein weiterer 5-HT1A-Rezeptoragonist, der klinisch bei Angstzuständen eingesetzt wird.
WAY-100635: Ein selektiver 5-HT1A-Rezeptorantagonist.
MDL 72832 Hydrochlorid ist einzigartig aufgrund seiner gemischten Agonisten- und Antagonisten-Eigenschaften, die ein vielseitiges Werkzeug zur Untersuchung der 5-HT1A-Rezeptorfunktion bieten .
Eigenschaften
IUPAC Name |
8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4.ClH/c25-20-13-22(9-3-4-10-22)14-21(26)24(20)12-6-5-11-23-15-17-16-27-18-7-1-2-8-19(18)28-17;/h1-2,7-8,17,23H,3-6,9-16H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGDGISNRPBRSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCNCC3COC4=CC=CC=C4O3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


